
2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine, also known as PPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPM is a morpholine derivative that has shown promising results in various preclinical studies, making it a potential candidate for the development of new drugs.
作用机制
The mechanism of action of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine is not fully understood, but it is believed to act through various pathways, including the inhibition of specific enzymes and receptors. 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has also been shown to bind to specific receptors, such as the dopamine D2 receptor, and modulate their activity.
Biochemical and Physiological Effects:
2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has also been shown to modulate the activity of specific neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
One of the advantages of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine is that it is relatively easy to synthesize and can be obtained in high yields. 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine is also stable under specific conditions, making it suitable for use in various lab experiments. However, one of the limitations of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the research and development of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine. One of the areas of focus is the optimization of its therapeutic potential through the identification of its specific targets and the development of more potent derivatives. Another area of focus is the development of new drug delivery systems that can enhance the bioavailability and efficacy of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine. Additionally, the potential applications of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine in other fields, such as cardiovascular diseases and metabolic disorders, are also being explored.
Conclusion:
In conclusion, 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has been extensively studied for its potential anticancer, anti-inflammatory, and neuroprotective effects. Although its mechanism of action is not fully understood, 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has shown promising results in various preclinical studies, making it a potential candidate for the development of new drugs. The future directions for the research and development of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine are focused on the optimization of its therapeutic potential and the exploration of its potential applications in other fields.
合成方法
2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine can be synthesized using a variety of methods, including the reaction of morpholine with 3-phenylpropanol and 2-pyrimidinyl chloride. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine obtained from this method is generally high and can be further purified using various techniques, such as chromatography.
科学研究应用
2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new anticancer drugs. Inflammation is another area where 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has shown promising results, as it has been shown to reduce the production of pro-inflammatory cytokines. In the field of neurodegenerative diseases, 2-(3-phenylpropyl)-4-(2-pyrimidinyl)morpholine has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
2-(3-phenylpropyl)-4-pyrimidin-2-ylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-6-15(7-3-1)8-4-9-16-14-20(12-13-21-16)17-18-10-5-11-19-17/h1-3,5-7,10-11,16H,4,8-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJXONRRZNKYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=CC=N2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenylpropyl)-4-(2-pyrimidinyl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

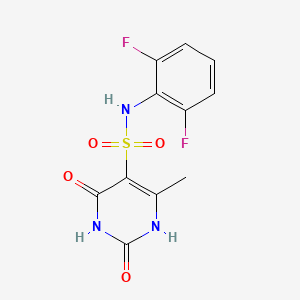
![N~1~-(2,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6004381.png)

![7-(1-azepanyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6004388.png)
![4-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6004395.png)
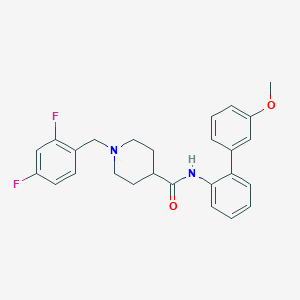
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6004407.png)
![N-[1-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B6004410.png)
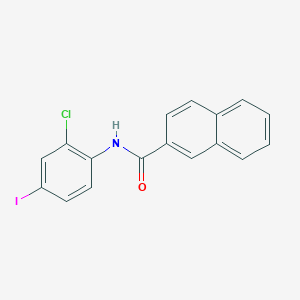
![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6004418.png)
![2-[(2-methylbenzyl)thio]-4-quinazolinol](/img/structure/B6004427.png)
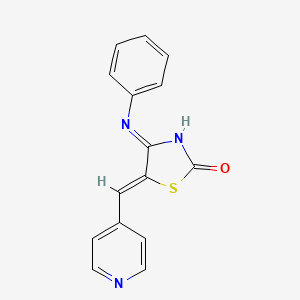
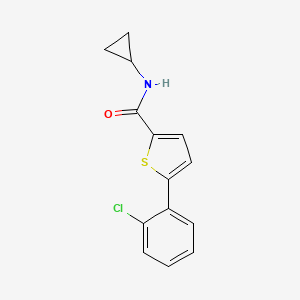
![7-(4-isopropylbenzyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6004443.png)